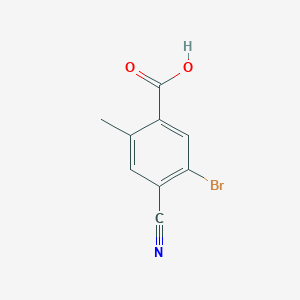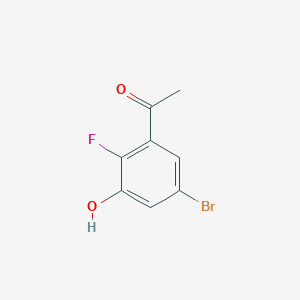![molecular formula C9H11BrN2 B1415562 N-[(3-bromopyridin-4-yl)méthyl]cyclopropanamine CAS No. 1935921-75-7](/img/structure/B1415562.png)
N-[(3-bromopyridin-4-yl)méthyl]cyclopropanamine
Vue d'ensemble
Description
N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine is a chemical compound with the molecular formula C9H11BrN2. It is a derivative of pyridine, featuring a bromine atom at the third position and a cyclopropanamine group attached to the fourth position via a methyl bridge.
Applications De Recherche Scientifique
N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies involving receptor binding.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine typically involves the bromination of 4-methylpyridine followed by the introduction of the cyclopropanamine group. One common method includes:
Bromination: 4-methylpyridine is treated with bromine in the presence of a catalyst to yield 3-bromo-4-methylpyridine.
Amination: The brominated intermediate is then reacted with cyclopropanamine under suitable conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atom in N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or other substituted pyridines.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Reduction Products: Reduced forms of the cyclopropanamine group.
Mécanisme D'action
The mechanism of action of N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine depends on its specific application. In biochemical contexts, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The bromine atom and the cyclopropanamine group can interact with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions.
Comparaison Avec Des Composés Similaires
4-(Bromomethyl)pyridine: Similar structure but lacks the cyclopropanamine group.
4-((6-Bromopyridin-3-yl)methyl)morpholine: Contains a morpholine ring instead of a cyclopropanamine group
Uniqueness: N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine is unique due to the presence of both the bromine atom and the cyclopropanamine group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
IUPAC Name |
N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-9-6-11-4-3-7(9)5-12-8-1-2-8/h3-4,6,8,12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUBVLOMBAZJIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methylamine](/img/structure/B1415480.png)
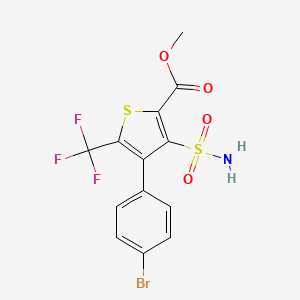
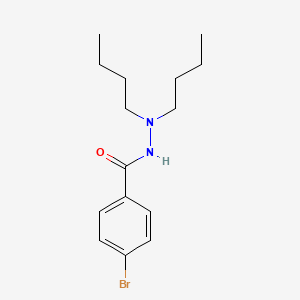
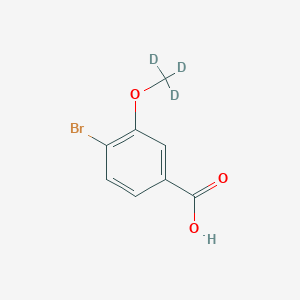
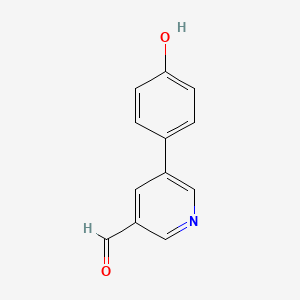
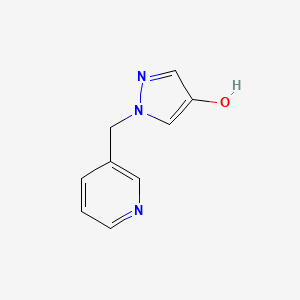
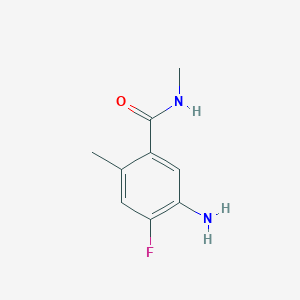
![3-[(3-Chloro-4-fluorophenoxy)methyl]azetidine](/img/structure/B1415489.png)
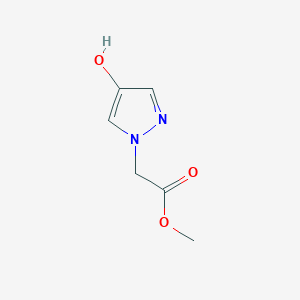
![1-[(4-Bromo-2-fluorophenyl)methyl]azetidine](/img/structure/B1415493.png)
methylamine](/img/structure/B1415495.png)
